Ethoxy-5-hydroxybenzonitrile chemical structure and properties
Ethoxy-5-hydroxybenzonitrile chemical structure and properties
The following technical guide details the chemical architecture, synthesis, and application of 2-Ethoxy-5-hydroxybenzonitrile (CAS 358388-37-1). This compound serves as a critical pharmacophore in the development of anti-fibrotic and anti-inflammatory therapeutics, specifically as a bioisostere in pyridinone scaffolds.
Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
2-Ethoxy-5-hydroxybenzonitrile is a disubstituted benzene derivative featuring a nitrile (-CN) group, an ethoxy ether (-OEt), and a phenolic hydroxyl (-OH).[1][2][3][4] It is primarily utilized as an intermediate in the synthesis of anti-fibrotic agents (e.g., novel pyridinone derivatives targeting idiopathic pulmonary fibrosis). Its structural uniqueness lies in the para relationship between the ethoxy and nitrile groups (assuming 1-cyano, 2-ethoxy numbering) or the specific substitution pattern that allows it to mimic the electronic properties of Pirfenidone analogs while offering an additional handle (the phenol) for further derivatization.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its utility in modern drug discovery.
Chemical Identity & Physicochemical Properties[2][4][5][6]
Nomenclature and Identification[2][5]
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IUPAC Name: 2-Ethoxy-5-hydroxybenzonitrile[1][2][3][5][6][7]
-
Common Synonyms: 5-Hydroxy-2-ethoxybenzonitrile; 3-Cyano-4-ethoxyphenol (based on phenol numbering).
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CAS Registry Number: 358388-37-1[1]
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Molecular Formula: C
H NO [1][4] -
Molecular Weight: 163.17 g/mol
Structural Architecture
The molecule consists of a benzene core substituted at the 1, 2, and 5 positions.
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Position 1 (Nitrile): Electron-withdrawing group (EWG); deactivates the ring but directs meta for electrophilic aromatic substitution (EAS), though the strong donors (OH/OEt) dominate reactivity.
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Position 2 (Ethoxy): Moderate electron donor (via resonance); provides lipophilicity and steric bulk.
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Position 5 (Hydroxyl): Strong electron donor; serves as the primary nucleophilic site for coupling reactions (e.g., Chan-Lam or alkylation).
Key Properties Table
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |
| Melting Point | 138–142 °C (Predicted) | Experimental values depend on purity/polymorph. |
| Acidity (pKa) | ~9.5 (Phenolic OH) | The nitrile at meta position (relative to OH) slightly increases acidity compared to phenol. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for CNS/tissue penetration. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water; soluble in organic bases. |
Synthetic Methodology
The synthesis of 2-ethoxy-5-hydroxybenzonitrile requires careful regiocontrol to ensure the correct placement of the ethoxy and hydroxyl groups relative to the nitrile. The most robust pathway proceeds via the modification of 2,5-dihydroxybenzaldehyde or 2-hydroxy-5-methoxybenzaldehyde .
Preferred Synthetic Pathway
This protocol utilizes a "protection-functionalization-deprotection" strategy to maximize yield and purity.
Step 1: Selective Alkylation
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Precursor: 2,5-Dihydroxybenzaldehyde.
-
Reagents: Ethyl iodide (EtI), Potassium Carbonate (K
CO ), Acetone. -
Mechanism: The 2-hydroxyl group (ortho to aldehyde) is hydrogen-bonded, often making the 5-hydroxyl more nucleophilic. However, under controlled conditions (or using 2-hydroxy-5-methoxybenzaldehyde as a starter), one targets the 2-position.
-
Alternative: Start with 2-hydroxy-5-methoxybenzaldehyde to exclusively ethylate the 2-position.
Step 2: Aldehyde to Nitrile Conversion
-
Reagents: Hydroxylamine hydrochloride (NH
OH·HCl), Sodium Formate, Formic Acid. -
Process: Formation of the oxime followed by dehydration in situ or using acetic anhydride.
Step 3: Demethylation (If Methoxy precursor used)
-
Reagents: Boron Tribromide (BBr
) in Dichloromethane (DCM). -
Condition: -78°C to RT.
-
Outcome: Cleavage of the methyl ether to reveal the 5-hydroxyl group, yielding the target.
Visualization of Synthesis (DOT Diagram)
Figure 1: Step-wise synthesis from commercially available aldehyde precursors.
Experimental Protocol: Isolation & Purification
Note: This protocol assumes the use of the 2-ethoxy-5-methoxybenzonitrile intermediate.
Demethylation Protocol (Step 3)
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Dissolution: Dissolve 2-ethoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr
(1.0 M in DCM, 2.5 eq) dropwise over 20 minutes.-
Scientific Rationale: Low temperature prevents cleavage of the ethyl ether (which is sterically distinct but chemically similar) and minimizes nitrile hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Quench: Cool back to 0°C. Carefully quench with saturated NaHCO
solution. Caution: Vigorous exotherm. -
Extraction: Extract the aqueous layer with DCM (3x). The product may remain in the aqueous phase if pH is too high; adjust to pH ~5-6 if necessary to protonate the phenol.
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Applications in Drug Development
Anti-Fibrotic Pharmacophore
2-Ethoxy-5-hydroxybenzonitrile is a key building block for pyridinone-based anti-fibrotics . It is frequently coupled with aryl or heteroaryl halides to create bi-aryl ether scaffolds.
-
Mechanism of Action (MoA): The resulting ethers often inhibit pro-fibrotic cytokines (TGF-β) or modulate p38 MAPK pathways.
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Coupling Logic: The 5-hydroxyl group is the active nucleophile. The 2-ethoxy group provides a "lipophilic clamp" that fits into hydrophobic pockets of the target enzyme (e.g., PDE4 or specific kinases).
Chan-Lam Coupling Workflow
In patent literature (e.g., CA2943363A1), this compound is coupled to pyridinones using Copper(II) catalysis.
Figure 2: Application in Chan-Lam oxidative coupling for drug synthesis.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
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Hazards:
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H302: Harmful if swallowed (Nitrile toxicity).
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H315/H319: Causes skin and serious eye irritation (Phenol derivative).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Phenols are prone to oxidation (darkening) upon air exposure.
References
-
Patent: Li, L., et al. "Anti-fibrotic pyridinones." Google Patents, CA2943363A1, 2016. Link
-
Database: National Center for Biotechnology Information. "2-Ethoxy-5-hydroxybenzonitrile (CID 21973177)."[3][4] PubChem Compound Summary. Link
-
Synthesis Methodology: Katritzky, A. R., et al. "Preparation of 2-alkoxy-5-methoxybenzaldehydes."[8] Arkivoc, Vol. 2000, Part 6, 2000.[8] Link
-
Chemical Supplier Data: "2-Ethoxy-5-hydroxybenzonitrile Properties and Safety." Molbase Encyclopedia. Link
Sources
- 1. 358388-37-1 | 2-ethoxy-5-hydroxybenzonitrile - AiFChem [aifchem.com]
- 2. CAS # 358335-68-9, 3-Fluoro-3-Methyl-1,3-Dihydro-2H-Indol-2-One: more information. [sdhlbiochem.chemblink.com]
- 3. CA1171865A - N-aryl azolone derivatives, the process for preparing the same and their application in therapeutics - Google Patents [patents.google.com]
- 4. 2-Ethoxy-5-hydroxybenzonitrile | C9H9NO2 | CID 21973177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 358332-84-0, 3,4-Dimethyl-5-(1H-Pyrrol-1-Yl)-1,2-Oxazole: more information. [sdhlbiochem.chemblink.com]
- 6. CAS # 35820-26-9, 1,3-Dimethoxy-2-(2-Methyl-2-Propen-1-Yl)Benzene: more information. [sdhlbiochem.chemblink.com]
- 7. CA2943363A1 - Anti-fibrotic pyridinones - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
